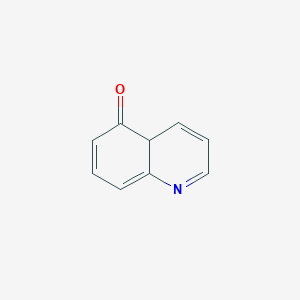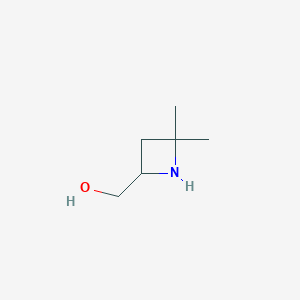
Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is a metalloporphyrin complex. Metalloporphyrins are a class of compounds that consist of a porphyrin ring coordinated to a central metal ion. This particular compound features manganese(III) as the central metal ion and is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride typically involves the reaction of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine with a manganese(III) salt. One common method is to dissolve the porphyrin in a solvent such as dimethylformamide (DMF) and then add manganese(III) chloride. The reaction mixture is heated under reflux conditions for several hours to ensure complete coordination of the manganese ion to the porphyrin ring. After cooling, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride undergoes several types of chemical reactions, including:
Oxidation: The manganese(III) center can be oxidized to manganese(IV) under certain conditions.
Reduction: The compound can be reduced to manganese(II) by using reducing agents.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents like acetonitrile or pyridine.
Major Products
Oxidation: Manganese(IV) porphyrin complexes.
Reduction: Manganese(II) porphyrin complexes.
Substitution: Various substituted porphyrin complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as a mimic of natural metalloenzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of sensors and materials for electronic applications.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride involves the coordination of the manganese ion to the porphyrin ring, which allows it to participate in various redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate the transfer of electrons between different substrates.
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III)
Uniqueness
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is unique due to the specific redox properties of manganese, which allow it to participate in a wider range of oxidation and reduction reactions compared to other metalloporphyrins. This makes it particularly valuable in catalytic applications and in the study of redox processes in biological systems.
Propiedades
Fórmula molecular |
C48H36ClMnN4 |
|---|---|
Peso molecular |
759.2 g/mol |
Nombre IUPAC |
manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C48H36N4.ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
Clave InChI |
ZBGWSPAMNFXKGA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)

![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)


![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)


